Biomycin

Descripción

CHLORTETRACYCLINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and has 3 approved and 1 investigational indication.

Structure

3D Structure

Propiedades

IUPAC Name |

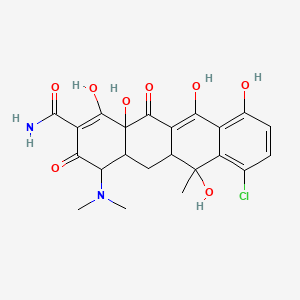

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRQBPJLMKORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-62-5 | |

| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chlortetracycline

Disclaimer: The term "Biomycin" is a trade name that can refer to different antibiotic formulations. This document focuses on the mechanism of action of Chlortetracycline , the first identified tetracycline (B611298) antibiotic and a common active ingredient in products historically marketed as this compound.

Executive Summary

Chlortetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] By binding to the 30S ribosomal subunit, chlortetracycline prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain.[1][2][3] This targeted disruption of a fundamental cellular process effectively stops bacterial growth and replication.[4] While its primary target is the ribosome, some studies suggest that tetracyclines may also have a secondary effect on the translation initiation phase.[5][6]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism of chlortetracycline's antibacterial activity is the disruption of protein synthesis at the ribosomal level. This process can be broken down into the following key steps:

-

Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically targets the 30S subunit of the bacterial 70S ribosome.[1][2] This interaction is a critical first step in its inhibitory action.

-

Interference with the A-Site: The primary binding site for tetracyclines, including chlortetracycline, is the A-site (aminoacyl site) on the 30S subunit.[1][7] By occupying this site, chlortetracycline creates a physical barrier.[1]

-

Blocking of Aminoacyl-tRNA Attachment: The presence of chlortetracycline in the A-site prevents the correct binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][7] This is the pivotal inhibitory step.

-

Halting Polypeptide Elongation: With the A-site blocked, new amino acids cannot be incorporated into the growing polypeptide chain.[1] This effectively arrests the elongation phase of protein synthesis.[1]

-

Bacteriostatic Effect: The inability to synthesize essential proteins prevents bacterial growth and replication, leading to a bacteriostatic effect.[4][7]

Some research also indicates a potential secondary binding site on the 30S subunit, though the primary inhibitory action is attributed to the A-site interaction.[8][9] Additionally, there is evidence to suggest that tetracyclines can interfere with the translation initiation phase by affecting the function of initiation factor IF3.[5][6]

Signaling Pathways and Molecular Interactions

The mechanism of action of chlortetracycline is a direct inhibition of a core cellular process rather than a complex signaling pathway. The key molecular interactions are:

-

Chlortetracycline and the 16S rRNA: The binding of chlortetracycline to the 30S subunit is mediated by interactions with the 16S ribosomal RNA (rRNA).[10][11]

-

Magnesium Ion Chelation: Chlortetracycline's structure allows it to chelate with magnesium ions, which are crucial for the stability and function of the ribosomal complex, further contributing to its inhibitory effect.[1]

Figure 1. Mechanism of Chlortetracycline Action

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of chlortetracycline against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Chlortetracycline MIC (µg/mL) | Reference |

| Escherichia coli (susceptible) | 4 | [12] |

| Escherichia coli (resistant) | >16 | [13] |

| Salmonella enterica serovar Typhimurium DT104 | Not specified, but higher shedding from treated pigs | [13] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The mechanism of action of chlortetracycline and other antibiotics is elucidated through a variety of experimental protocols.

5.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)

This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[14]

-

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium.[14] Each dilution is then inoculated with a standardized suspension of the test bacterium.[14]

-

Protocol:

-

Prepare a two-fold serial dilution of chlortetracycline in a suitable broth medium in a 96-well microtiter plate.[14]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[14]

-

Include positive (no antibiotic) and negative (no bacteria) control wells.[14]

-

Incubate the plate at 37°C for 18-24 hours.[14]

-

The MIC is the lowest concentration of chlortetracycline at which no visible bacterial growth (turbidity) is observed.[14]

-

5.2. In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.[15][16]

-

Principle: A cell-free extract containing ribosomes, mRNA, tRNA, and other necessary components for protein synthesis is used. The incorporation of a radiolabeled amino acid into newly synthesized proteins is measured in the presence and absence of the antibiotic.[17]

-

Protocol:

-

Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli).

-

Set up reaction mixtures containing the cell-free extract, a template mRNA (e.g., polyuridylic acid), a mixture of amino acids including one that is radiolabeled (e.g., [35S]-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of chlortetracycline to the experimental tubes.

-

Incubate the reactions at 37°C for a defined period.

-

Precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).

-

Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Compare the radioactivity in the chlortetracycline-treated samples to the untreated control to determine the extent of protein synthesis inhibition.

-

Figure 2. MIC Assay Workflow

5.3. Ribosome Binding Assay

This assay determines the binding affinity of an antibiotic to the ribosome.

-

Principle: Radiolabeled antibiotic is incubated with isolated ribosomes or ribosomal subunits. The amount of bound antibiotic is then quantified.

-

Protocol:

-

Isolate ribosomes (70S) or ribosomal subunits (30S and 50S) from a bacterial culture.

-

Incubate a fixed concentration of isolated ribosomes/subunits with varying concentrations of radiolabeled chlortetracycline.

-

Separate the ribosome-bound antibiotic from the unbound antibiotic using a technique such as equilibrium dialysis, ultrafiltration, or gel filtration.

-

Quantify the amount of radioactivity in the bound and/or free fractions.

-

Calculate the binding affinity (e.g., Kd) from the binding data.

-

Conclusion

Chlortetracycline exerts its bacteriostatic effect through a well-defined mechanism: the inhibition of bacterial protein synthesis. By specifically binding to the A-site of the 30S ribosomal subunit, it effectively blocks the elongation of polypeptide chains, a process vital for bacterial survival and proliferation. The experimental protocols outlined provide a framework for the continued investigation of this and other antibiotics, which is crucial for understanding their efficacy and for the development of new antimicrobial agents.

References

- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 2. What is Chlortetracycline used for? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 6. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 12: Tetracyclines: tetracycline, chlortetracycline, oxytetracycline, and doxycycline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Chlortetracycline's Mode of Action in Bacteria: A Technical Guide

Introduction

Discovered in the late 1940s, chlortetracycline was the first member of the tetracycline (B611298) class of antibiotics to be identified.[1][2] It is a broad-spectrum bacteriostatic agent, effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][3] Chlortetracycline's primary mechanism of action is the inhibition of bacterial protein synthesis, a critical process for bacterial growth and replication.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms of chlortetracycline, common bacterial resistance strategies, and detailed protocols for key experimental assays used in its study.

Core Mechanism of Action: Inhibition of Protein Synthesis

The central mode of action for chlortetracycline is the disruption of the translation process at the bacterial ribosome.[6] Bacterial ribosomes are composed of two subunits: the large 50S subunit and the small 30S subunit.[7] Chlortetracycline specifically targets the 30S ribosomal subunit.[2][8]

The antibiotic binds to a primary high-affinity site, known as the Tet-1 site, on the 30S subunit.[8][9] This site is located within the A-site (aminoacyl site), the location where the aminoacyl-tRNA, which carries the next amino acid to be added to the polypeptide chain, is supposed to bind.[1][10] By occupying this critical space, chlortetracycline physically blocks the stable binding of the aminoacyl-tRNA to the mRNA-ribosome complex.[4][11] This action effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing peptide chain.[1][2] The inability to synthesize essential proteins prevents the bacteria from growing or replicating, leading to a bacteriostatic effect.[3][10] While several other tetracycline binding sites on the ribosome have been identified through X-ray crystallography, the Tet-1 site is considered the primary site responsible for its antimicrobial activity due to its higher affinity and occupancy.[9]

Bacterial Resistance Mechanisms

The clinical efficacy of chlortetracycline has been diminished over time due to the emergence of bacterial resistance. The two predominant mechanisms are tetracycline-specific efflux pumps and ribosomal protection proteins.[12][13]

-

Tetracycline Efflux: This is a common resistance strategy where bacteria actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[12][14] The resistance is mediated by genes, often located on mobile genetic elements like plasmids and transposons, that code for membrane-bound efflux pump proteins.[13][14] These pumps use energy, typically from the proton-motive force, to recognize and expel tetracycline molecules from the cytoplasm, thus keeping the intracellular concentration below the inhibitory level.[15]

-

Ribosomal Protection: This mechanism involves proteins that protect the ribosome from the action of tetracycline.[12][14] These ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are structurally similar to elongation factors EF-G and EF-Tu.[16] They bind to the ribosome in a GTP-dependent manner and cause a conformational change that dislodges the bound tetracycline molecule from the A-site.[16][17] This allows the aminoacyl-tRNA to bind and protein synthesis to resume, even in the presence of the antibiotic.

Quantitative Efficacy Data

The efficacy of chlortetracycline can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀). These values are highly dependent on the bacterial species, strain, and experimental conditions.

| Parameter | Organism/System | Value | Incubation Time | Reference |

| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.05 (mean) | 1 day | [18] |

| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.22 (mean) | 8 days | [18] |

| log IC₅₀ | Bacterial Community (Agricultural Soil) | 2.47 (mean) | 42 days | [18] |

| Effective Conc. | Simulated River Water Ecosystem | 800 µg/L | 10 days | [19][20] |

Note: The 800 µg/L concentration was shown to significantly increase the population of tetracycline-resistant bacteria compared to controls.[19][20]

Key Experimental Protocols

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. A common method involves using a reporter gene, such as luciferase, whose expression can be easily measured.[21][22]

Methodology:

-

Prepare Cell-Free Extract:

-

Culture E. coli cells (e.g., strain MRE600) to mid-log phase.

-

Harvest cells by centrifugation and wash with appropriate buffers.

-

Lyse cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g (S30 extract) to remove cell debris.

-

Dialyze the S30 extract against a buffer containing Mg²⁺, K⁺, and DTT.

-

-

Set up the Reaction:

-

In a microtiter plate, prepare reaction mixtures containing:

-

S30 cell-free extract.

-

Reaction buffer (Tris-HCl, KCl, Mg(OAc)₂, DTT).

-

Amino acid mix.

-

Energy source (ATP, GTP, creatine (B1669601) phosphate, creatine kinase).

-

DNA or mRNA template for a reporter protein (e.g., luciferase).[22]

-

Serial dilutions of chlortetracycline (and a no-drug control).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.[21]

-

-

Signal Detection:

-

Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase).

-

Measure the output signal (e.g., luminescence) using a plate reader.[22]

-

-

Data Analysis:

-

Subtract background signal (from a no-template control).

-

Normalize the results to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the chlortetracycline concentration to determine the IC₅₀ value.[21]

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a standard procedure.[24][25]

Methodology:

-

Prepare Antibiotic Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of chlortetracycline in a suitable broth medium (e.g., Mueller-Hinton Broth).[23]

-

The final volume in each well should be 50 µL (or 100 µL depending on the protocol).[26]

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[24]

-

-

Determine MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of chlortetracycline in which no visible growth (no turbidity) is observed.[23]

-

Ribosome Binding Competition Assay

This assay determines if a compound binds to the same site on the ribosome as a known ligand, in this case, tetracycline. It typically uses a radiolabeled form of the antibiotic.[28]

Methodology:

-

Prepare Ribosomes:

-

Isolate 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli) using sucrose (B13894) gradient centrifugation.

-

Ensure ribosomes are active and stored in an appropriate buffer.

-

-

Set up Binding Reaction:

-

In reaction tubes, combine:

-

Isolated ribosomes (e.g., 30S subunits).

-

A fixed, low concentration of radiolabeled tetracycline (e.g., [³H]tetracycline).

-

Increasing concentrations of unlabeled chlortetracycline (the competitor).

-

A binding buffer (e.g., HEPES-KOH, MgAc₂, NH₄Cl).[11]

-

-

-

Incubation:

-

Incubate the mixture for 15-30 minutes at 37°C to allow binding to reach equilibrium.[11]

-

-

Separate Bound from Free Ligand:

-

Quantify Binding:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

A decrease in radioactivity on the filter with increasing concentrations of unlabeled chlortetracycline indicates competition for the same binding site.

-

Plot the bound radioactivity against the competitor concentration to determine the concentration required to compete for 50% of the radiolabeled tetracycline binding (IC₅₀).[28]

-

References

- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. What is Chlortetracycline used for? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Evaluating the Effects of Chlortetracycline on the Proliferation of Antibiotic-Resistant Bacteria in a Simulated River Water Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluating the effects of chlortetracycline on the proliferation of antibiotic-resistant bacteria in a simulated river water ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. researchgate.net [researchgate.net]

Kasugamycin: A Technical Guide to its Application as a Bio-Fungicide for Crop Protection

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Kasugamycin, an aminoglycoside antibiotic with potent bio-fungicidal and bactericidal properties. It details the molecular mechanism of action, spectrum of activity, quantitative efficacy data, and standardized experimental protocols for its evaluation in crop protection.

Introduction

Kasugamycin is a naturally occurring antibiotic isolated from the fermentation broth of Streptomyces kasugaensis.[1] It is widely utilized in agriculture as a systemic and curative agent to control a range of fungal and bacterial diseases.[2] Unlike many other aminoglycosides, Kasugamycin has demonstrated low toxicity to plants, humans, and animals, positioning it as a valuable component of Integrated Pest Management (IPM) programs.[3][4] Its primary and most notable application is in the control of rice blast disease caused by the fungus Pyricularia oryzae (syn. Magnaporthe oryzae).[1][5][6]

Mechanism of Action

Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis, a fundamental process for cellular growth and viability.[7][8][9] Its action is highly specific to the initiation phase of translation in prokaryotic and fungal ribosomes.

Core Mechanism:

-

Target Site: Kasugamycin targets the 30S small ribosomal subunit.[5][8][10]

-

Binding Location: Crystallographic studies have shown that it binds within the mRNA channel, spanning the peptidyl (P) and exit (E) sites.[8][11] This position does not directly block the initiator tRNA binding site but instead creates steric hindrance.[8]

-

Inhibition of Initiation Complex: By binding in the mRNA path, Kasugamycin physically obstructs the proper positioning of the messenger RNA. This interference prevents the stable formation of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA.[8][11][12]

-

Context-Dependent Inhibition: The inhibitory effect of Kasugamycin is not uniform across all mRNAs. Its efficacy is context-dependent, influenced by the nucleotide sequence immediately upstream of the start codon.[10][12][13][14][15] A guanine (B1146940) (G) residue at the -1 position (immediately preceding the AUG start codon) renders a transcript particularly susceptible to Kasugamycin-induced inhibition.[10][15][16]

This specific mode of action, targeting translation initiation, differentiates Kasugamycin from many other antibiotics and contributes to its unique activity spectrum.[17]

Spectrum of Activity & Efficacy Data

Kasugamycin exhibits a broad spectrum of activity against numerous plant pathogenic fungi and bacteria. It is particularly effective against rice blast, its primary target, but also provides control for diseases in various vegetable and fruit crops.

Antifungal and Antibacterial Efficacy

The following tables summarize the quantitative efficacy of Kasugamycin against key plant pathogens as reported in scientific literature.

Table 1: In Vitro Efficacy of Kasugamycin (Minimum Inhibitory Concentration)

| Pathogen | Disease | Host Crop(s) | MIC (µg/mL or mg/L) | Notes |

|---|---|---|---|---|

| Pyricularia oryzae | Rice Blast | Rice | <20 µg/mL | Effective concentration to prevent mycelial formation.[6] |

| Erwinia amylovora | Fire Blight | Pear, Apple | Mean: 18.5 mg/L | Range of 6.9 to 46.7 mg/L for ≥95% growth inhibition.[14][18] |

| Erwinia amylovora (Strain TS3128) | Fire Blight | Apple | 64 µg/mL | Specific strain MIC determination.[16] |

Table 2: Field & Greenhouse Efficacy of Kasugamycin

| Pathogen | Disease | Host Crop(s) | Efficacy Results | Application Details |

|---|---|---|---|---|

| Xanthomonas perforans | Bacterial Spot | Tomato | Up to 37.5% reduction in disease severity.[8][10][11] | Greenhouse trial, Kasugamycin applied alone. |

| Xanthomonas vesicatoria | Bacterial Spot | Tomato | ~80% reduction in disease severity.[19] | Field trial, applied as a mixture with quinoxyfen.[19] |

| Erwinia amylovora | Fire Blight | Pear | Similar or higher efficacy than streptomycin (B1217042) and oxytetracycline. | Field trials using Kasugamycin at 100 mg/L.[14][18] |

| Pyricularia oryzae | Rice Blast | Rice | 85.55% inhibition of mycelial growth. | In vitro study at recommended concentration.[20] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the bio-fungicidal properties of Kasugamycin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is designed to determine the lowest concentration of Kasugamycin that inhibits the visible growth of a target pathogen.

1. Materials:

-

Sterile 96-well U-bottom microtiter plates.

-

Kasugamycin stock solution of known concentration.

-

Appropriate sterile liquid culture medium (e.g., RPMI-1640 for fungi, Luria Bertani Broth for bacteria).

-

Pathogen culture (fungal spore suspension or bacterial cell suspension).

-

Spectrophotometer or hemocytometer for inoculum standardization.

-

Sterile water or saline.

-

Multichannel pipette.

-

Incubator.

2. Methodology:

-

Inoculum Preparation:

-

Grow the pathogen on a suitable agar (B569324) medium.

-

For fungi, harvest spores and suspend them in sterile saline. For bacteria, grow a liquid culture to the mid-log phase.

-

Adjust the suspension concentration using a spectrophotometer or hemocytometer to a final standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi).[7]

-

-

Plate Preparation:

-

Add 50 µL of sterile culture medium to all wells of the 96-well plate.

-

Add 50 µL of the Kasugamycin stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to a designated column (e.g., column 10). Discard 50 µL from the last dilution column.

-

Wells in column 11 should serve as a positive control (inoculum, no drug), and column 12 as a negative control (medium only).

-

-

Inoculation:

-

Add 50 µL of the standardized pathogen inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Seal the plate and incubate at the optimal temperature for the pathogen (e.g., 28°C for E. amylovora, 27°C for P. oryzae) for a duration sufficient for growth to be visible in the positive control wells (typically 24-72 hours).

-

-

Reading the MIC:

Protocol: In Vivo Evaluation using a Detached Leaf Assay

This assay provides a rapid and resource-efficient method to assess the protective and curative efficacy of Kasugamycin on host tissue.

1. Materials:

-

Healthy, young, and fully expanded leaves from susceptible host plants grown under controlled, stress-free conditions.

-

Petri dishes or clear plastic containers lined with moist filter paper.

-

Kasugamycin solution at desired test concentrations.

-

Pathogen inoculum (spore or bacterial suspension).

-

Atomizer or sprayer for applying treatments and inoculum.

-

Controlled environment chamber with light and temperature control.

2. Methodology:

-

Leaf Collection and Preparation:

-

Excise healthy leaves from the plant, ensuring they are of a similar age and size.

-

Wash leaves gently with sterile distilled water and pat dry.

-

Place leaves abaxial (underside) or adaxial side up on the moist filter paper inside the containers.[21]

-

-

Fungicide Application (Protective vs. Curative):

-

For Protective Assay: Spray the leaves evenly with the Kasugamycin test solutions until runoff. Allow the leaves to air dry completely. The control leaves are sprayed with sterile water.

-

For Curative Assay: Inoculate the leaves first (Step 3), incubate for a set period (e.g., 24 hours) to allow infection to establish, and then apply the Kasugamycin treatments.

-

-

Inoculation:

-

Spray the leaves (both treated and control) with a standardized pathogen inoculum suspension (e.g., 5 x 10⁴ spores/mL).

-

Alternatively, place a small droplet (10-20 µL) of the inoculum onto a specific point on each leaf.[21]

-

-

Incubation:

-

Seal the containers to maintain high humidity.

-

Incubate under controlled conditions (e.g., 15-25°C with a 16-hour photoperiod) for 5-7 days, or until disease symptoms are well-developed on control leaves.[21]

-

-

Data Collection and Analysis:

-

Assess disease severity by measuring the lesion diameter or calculating the percentage of the leaf area covered by lesions.

-

For some diseases, sporulation intensity can also be rated on a scale (e.g., 1-3).[21]

-

Calculate the percentage of disease control for each Kasugamycin concentration relative to the water-treated control.

-

Protocol: General Design for a Field Efficacy Trial

Field trials are essential to evaluate the performance of a bio-fungicide under real-world agricultural conditions. A robust experimental design is critical for obtaining statistically valid data.

1. Experimental Design Principles:

-

Objective Definition: Clearly define the goal of the trial (e.g., to determine the optimal application rate of Kasugamycin for controlling rice blast and its effect on yield).

-

Treatments:

-

Include a range of Kasugamycin application rates.

-

Untreated Control: A plot that receives no fungicide application is mandatory to quantify disease pressure.[12]

-

Standard Fungicide Control: Include a plot treated with a current industry-standard fungicide for comparison.

-

-

Replication: Each treatment should be applied to multiple plots (replicates) to account for field variability. A minimum of three to four replicates is standard.[12]

-

Randomization: The arrangement of treatments within the field should be randomized to prevent systematic bias from gradients in soil, moisture, or initial inoculum levels. A Randomized Complete Block Design (RCBD) is commonly used.

-

Plot Size: Plots should be large enough to be representative and to minimize edge effects, but manageable for application and data collection.

2. Methodology:

-

Site Selection: Choose a uniform field with a known history of the target disease.

-

Plot Layout: Establish and clearly mark the randomized plots according to the experimental design.

-

Application:

-

Calibrate spray equipment to ensure accurate and uniform application of the treatments.

-

Apply fungicides at the prescribed growth stage or upon the first signs of disease, as dictated by the trial objectives. Multiple applications may be necessary.

-

-

Data Collection:

-

Regularly assess disease incidence (% of plants infected) and severity (% of tissue affected) throughout the season using standardized rating scales.

-

Monitor for any signs of phytotoxicity (damage to the crop).

-

At the end of the season, harvest the plots individually and measure crop yield and quality parameters.

-

-

Statistical Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.

-

Resistance Management

The development of resistance is a concern for all single-site mode-of-action fungicides, including antibiotics.[20] Strains of P. oryzae resistant to Kasugamycin have been identified in the field.[1] Furthermore, studies have shown that resistance in bacterial pathogens like Xanthomonas perforans and Erwinia amylovora can develop under repeated exposure.[5][10][20] To ensure the long-term efficacy of Kasugamycin, it is critical to implement resistance management strategies, such as:

-

Rotation or tank-mixing with fungicides that have different modes of action.

-

Adhering to recommended application rates and timings.

-

Integrating Kasugamycin into a broader IPM program that includes cultural controls and resistant crop varieties.

Conclusion

Kasugamycin is a highly effective bio-fungicide and bactericide with a well-defined mechanism of action targeting protein synthesis initiation. Its systemic properties and strong performance against economically important diseases like rice blast and fire blight make it a crucial tool for crop protection. The quantitative data and protocols provided in this guide offer a technical foundation for researchers and professionals to effectively evaluate and utilize Kasugamycin in the development of sustainable disease management strategies. Prudent use within a resistance management framework is essential to preserve its efficacy for the future.

References

- 1. apsnet.org [apsnet.org]

- 2. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides | AHDB [ahdb.org.uk]

- 3. Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytopathology 1978 | Ascospore Analysis of Kasugamycin Resistance in the Perfect Stage of Pyricularia oryzae [apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. toku-e.com [toku-e.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. hort [journals.ashs.org]

- 11. researchgate.net [researchgate.net]

- 12. Crop Protection Network [cropprotectionnetwork.org]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Phage Cocktail in Combination with Kasugamycin as a Potential Treatment for Fire Blight Caused by Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. naicc.org [naicc.org]

- 18. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2012 Meeting | Kasugamycin and kasugamycin-fungicide mixtures for managing bacterial spot of tomato. [apsnet.org]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. agro.au.dk [agro.au.dk]

For Researchers, Scientists, and Drug Development Professionals

Chlortetracycline (CTC), the first of the tetracycline (B611298) class of antibiotics to be discovered, continues to be a versatile tool in primary research. Its applications extend beyond its well-known antibacterial properties, encompassing roles as a fluorescent probe for divalent cations and as a selectable marker in molecular biology. This technical guide provides an in-depth overview of the core research applications of Chlortetracycline, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate its effective use in the laboratory.

Broad-Spectrum Antibiotic: Inhibition of Bacterial Protein Synthesis

Chlortetracycline exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for bacterial growth and replication.[1]

Mechanism of Action

CTC binds to the 30S ribosomal subunit of bacteria. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing polypeptide chain.[1][2] This cessation of protein synthesis ultimately leads to the inhibition of bacterial growth.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Chlortetracycline against various bacterial species, providing a quantitative measure of its antibiotic potency.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Escherichia coli | >16 (resistant isolates) | [3] |

| Escherichia coli | 30% increase in isolates with MIC > 16 after treatment | [4] |

| Escherichia coli | MIC50: 10.7, MIC90: 50 (pre-treatment) | [5] |

| Escherichia coli | MIC50: 12.5, MIC90: 25 (post-treatment) | [5] |

| Salmonella enterica serovar Typhimurium DT104 | Increased shedding in treated pigs | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of Chlortetracycline against a bacterial isolate.[6][7][8]

Materials:

-

Chlortetracycline hydrochloride

-

Sterile Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Chlortetracycline Stock Solution: Prepare a stock solution of Chlortetracycline in an appropriate solvent (e.g., 70% ethanol) at a concentration of 10 mg/mL.[9]

-

Serial Dilutions: Perform serial two-fold dilutions of the Chlortetracycline stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 0.25 to 128 µg/mL).

-

Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the Chlortetracycline dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of Chlortetracycline that completely inhibits visible bacterial growth.

Fluorescent Probe for Calcium (Ca²⁺) Detection

Chlortetracycline exhibits fluorescence that is enhanced upon binding to divalent cations, particularly calcium. This property makes it a valuable tool for visualizing and quantifying intracellular calcium stores.[10]

Principle of Fluorescence

In a low-polarity environment, such as within a cell membrane, the fluorescence of Chlortetracycline is significantly increased upon forming a complex with Ca²⁺. This change in fluorescence intensity can be used to monitor fluctuations in membrane-associated calcium.

Quantitative Data: Fluorescence Properties

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺ complex) | ~380-400 nm | [11] |

| Emission Wavelength (Ca²⁺ complex) | ~520-530 nm | [11][12] |

| Concentration Range for Erythrocyte Staining | 20-500 µM | [13] |

| Incubation Time for Erythrocytes | 15 minutes | [13] |

Experimental Protocol: Fluorescence Microscopy of Intracellular Calcium

This protocol provides a general guideline for staining cells with Chlortetracycline to visualize intracellular calcium stores.[13][14]

Materials:

-

Chlortetracycline hydrochloride

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Prepare Staining Solution: Prepare a working solution of Chlortetracycline in cell culture medium at a final concentration of 50-100 µM. Protect the solution from light.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the Chlortetracycline staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.

-

Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Use an excitation wavelength around 400 nm and detect emission at approximately 520 nm. Intracellular regions with high calcium concentration will exhibit bright fluorescence.

Troubleshooting:

-

Low Signal: Increase the Chlortetracycline concentration or incubation time. Ensure the light source is properly aligned.[15][16]

-

High Background: Ensure thorough washing of the cells after staining. Use fresh, high-quality reagents.[16][17][18]

-

Photobleaching: Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium.[16][17]

Selectable Marker in Molecular Biology

The gene conferring resistance to tetracycline is a widely used selectable marker in molecular biology, particularly for cloning and selection of transformed bacteria, such as E. coli.

Principle of Selection

Plasmids carrying the tetracycline resistance gene (often denoted as tetR) are introduced into bacteria. When these bacteria are grown on a medium containing tetracycline, only the cells that have successfully taken up the plasmid and express the resistance gene will survive and form colonies.

Quantitative Data: Working Concentrations

| Application | Recommended Concentration (µg/mL) | Reference |

| E. coli plasmid selection | 10-15 | [19] |

| Mammalian cell culture (Tet-Off system) | 5 (tetracycline) or 1 (doxycycline) | [19] |

Experimental Protocol: Selection of Transformed E. coli

This protocol describes the selection of E. coli transformants using tetracycline resistance.[20][21]

Materials:

-

Luria-Bertani (LB) agar plates

-

Chlortetracycline hydrochloride

-

Transformed E. coli culture

-

Incubator (37°C)

Procedure:

-

Prepare Tetracycline Plates: Prepare LB agar and autoclave. Allow it to cool to approximately 50-55°C. Add Chlortetracycline to a final concentration of 10-15 µg/mL and mix gently. Pour the agar into sterile petri dishes and allow them to solidify.

-

Plate Transformed Cells: Spread a small volume (e.g., 100 µL) of the E. coli transformation mixture onto the tetracycline-containing LB agar plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection: Only bacteria that have been successfully transformed with the plasmid containing the tetracycline resistance gene will grow and form colonies. These colonies can then be picked for further analysis.

Conclusion

Chlortetracycline remains a valuable and multi-faceted tool for researchers across various disciplines. Its well-established role as a broad-spectrum antibiotic, coupled with its utility as a fluorescent probe for intracellular calcium and a reliable selectable marker, ensures its continued relevance in modern biological research. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively harness the diverse applications of this foundational tetracycline.

References

- 1. journals.irapa.org [journals.irapa.org]

- 2. quora.com [quora.com]

- 3. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Chlortetracycline fluorescence, BioReagent, Streptomyces aureofaciens Yes, = 97.0 AT 64-72-2 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]

- 16. Optimization and Troubleshooting [evidentscientific.com]

- 17. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]

- 18. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]

- 19. abo.com.pl [abo.com.pl]

- 20. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Bacterial Transformation Workflow | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of Oxytetracycline in Veterinary Medicine: A Technical Guide

Abstract: Oxytetracycline (B609801), a broad-spectrum bacteriostatic antibiotic of the tetracycline (B611298) class, has been a cornerstone of veterinary medicine for over six decades. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Chlamydia and Rickettsia, has made it invaluable for treating systemic and local infections in livestock, poultry, and companion animals. This technical guide provides an in-depth analysis of oxytetracycline's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the critical issue of antimicrobial resistance. It further details standardized experimental protocols for its study and application, offering a comprehensive resource for researchers, scientists, and drug development professionals in the veterinary field.

Core Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] The drug passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane. Once inside the cell, its primary target is the bacterial 70S ribosome.

Specifically, oxytetracycline binds reversibly to the 16S rRNA of the 30S ribosomal subunit.[1][2][4] This binding physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][2][4] By preventing the attachment of new amino acids, oxytetracycline effectively halts the elongation of the polypeptide chain, thereby arresting bacterial growth and replication.[1] This mechanism is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes in animal cells, accounting for its therapeutic utility.[1]

Pharmacokinetics in Veterinary Species

The absorption, distribution, metabolism, and excretion of oxytetracycline vary significantly among animal species and are influenced by the formulation, particularly conventional versus long-acting (LA) preparations. LA formulations are designed to maintain therapeutic plasma concentrations for extended periods (typically 72 hours or more), reducing administration frequency.[5]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of oxytetracycline in major veterinary species following intramuscular (IM) administration of long-acting formulations.

| Parameter | Cattle (Calves) | Sheep | Goats (Kilis) |

| Dose (mg/kg) | 20 | 20 | 20 |

| Cmax (µg/mL) | 5.27 - 6.21 | 6.1 - 74.8 | 8.72 |

| Tmax (hours) | 3.5 - 12 | 0.9 - 3.5 | 0.6 |

| t1/2β (hours) | 18.1 - 25.6 | 126 | 28.0 |

| AUC (µg·h/mL) | 168 - 253.9 | 209 - 2530 | 96.4 |

| Bioavailability (%) | ~51 - 95 | ~90 | ~83 |

| References | [6][7][8] | [8][9] | [8] |

Note: Values represent a range from different studies and can vary based on specific formulation, animal age, and health status. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; t1/2β = Elimination half-life; AUC = Area under the curve.

Pharmacodynamics and Efficacy

The efficacy of oxytetracycline is primarily determined by the susceptibility of the target pathogen, measured as the Minimum Inhibitory Concentration (MIC). The pharmacodynamic (PD) index most predictive of efficacy for tetracyclines is the ratio of the area under the free-drug concentration-time curve to the MIC (fAUC/MIC). A target value of ≥24 hours is often cited for bacteriostatic effect.[10][11]

Data Presentation: In Vitro Susceptibility

The following table presents the MIC50 and MIC90 values for oxytetracycline against key bacterial pathogens in veterinary medicine. These values indicate the concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

| Pathogen | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Mannheimia haemolytica | Cattle | 2.0 - 4.0 | >4.0 | [12][13] |

| Pasteurella multocida | Cattle/Swine | 1.0 - 2.0 | >4.0 - 32.0 | [12][14] |

| Trueperella pyogenes | Cattle | 8.0 - 16.0 | >16.0 | [15][16] |

| Escherichia coli (uterine) | Cattle | >16.0 | >16.0 | [15][16] |

Note: Susceptibility can vary significantly by geographic region and historical antibiotic use. High MIC values often indicate widespread resistance.

Mechanisms of Bacterial Resistance

The extensive use of oxytetracycline has led to the emergence and spread of bacterial resistance, which primarily occurs through two major mechanisms: active efflux and ribosomal protection.[17]

-

Active Efflux: This is the most common resistance mechanism. Bacteria acquire genes (e.g., tetA, tetK) that code for membrane-associated efflux pump proteins. These pumps actively transport tetracycline molecules out of the bacterial cell, preventing the intracellular concentration from reaching a level sufficient to inhibit protein synthesis.

-

Ribosomal Protection: Bacteria can acquire genes (e.g., tetM, tetO) that produce cytoplasmic proteins known as Ribosomal Protection Proteins (RPPs).[17] These proteins are GTPases that bear a structural resemblance to elongation factor G (EF-G).[3][4] RPPs bind to the ribosome near the tetracycline binding site and, in a GTP-dependent manner, cause a conformational change that dislodges the bound oxytetracycline molecule, thereby restoring the ribosome's ability to synthesize proteins.[1][18]

Experimental Protocols

Protocol: Pharmacokinetic Study in Cattle

This protocol outlines a typical workflow for determining the pharmacokinetic profile of a long-acting oxytetracycline formulation in cattle.

-

Animal Selection: Select a cohort of healthy, age- and weight-matched cattle (e.g., n=6-8). Ensure animals are acclimatized and free of other medications.

-

Catheterization: Aseptically place an intravenous jugular catheter for stress-free blood sample collection.

-

Dosing: Administer a single dose of the long-acting oxytetracycline formulation (e.g., 20 mg/kg) via deep intramuscular injection in the neck. Record the exact time of administration.

-

Blood Sampling: Collect blood samples (e.g., 10 mL into heparinized tubes) at predetermined time points. A typical schedule includes: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.[7]

-

Sample Processing: Immediately after collection, centrifuge blood samples (e.g., 1500 x g for 10 minutes) to separate plasma.[7] Harvest the plasma into labeled cryovials and store at -20°C or below until analysis.

-

Bioanalytical Method: Quantify oxytetracycline concentrations in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method (see Protocol 5.3).

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.

Protocol: Broth Microdilution MIC Determination (CLSI VET01)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of oxytetracycline against veterinary pathogens, based on CLSI guidelines.[19][20]

-

Prepare Oxytetracycline Stock: Prepare a stock solution of oxytetracycline in a suitable solvent. Make serial twofold dilutions to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).

-

Inoculum Preparation: Culture the bacterial isolate to be tested on an appropriate agar (B569324) medium. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Plate Inoculation: Dispense the prepared oxytetracycline dilutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).

-

Incubation: Incubate the microtiter plate under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours) as specified for the test organism.

-

Reading Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth of the organism.

Protocol: HPLC Analysis of Oxytetracycline Residues in Milk

This protocol outlines a method for the extraction and quantification of oxytetracycline residues from bovine milk samples.

-

Sample Preparation & Extraction:

-

Pipette 5 mL of milk into a centrifuge tube.[21]

-

Add 20 mL of a protein precipitation/extraction solution (e.g., 0.1 M Na₂EDTA-Mcllvaine buffer at pH 4.0).[21]

-

Vortex the mixture for 2 minutes, then sonicate for 5 minutes.[21]

-

Centrifuge at 4000 x g for 10 minutes.[21]

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the filtered supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the oxytetracycline from the cartridge using a suitable solvent (e.g., methanol (B129727) with oxalic acid).

-

-

HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array or UV Detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic mixture of aqueous oxalic acid (e.g., 0.01-0.03 M), acetonitrile, and methanol. A common ratio is 70:15:15 (v/v/v).[2][21]

-

Injection Volume: 20 µL.[21]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of oxytetracycline at known concentrations.

-

Inject the prepared sample extract into the HPLC system.

-

Calculate the concentration of oxytetracycline in the sample by comparing its peak area to the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of oxytetracycline residues in milk samples from Palakkad, Kerala, India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. actascientific.com [actascientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling [frontiersin.org]

- 11. Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential susceptibility to tetracycline, oxytetracycline and doxycycline of the calf pathogens Mannheimia haemolytica and Pasteurella multocida in three growth media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial resistance of Pasteurella multocida type B isolates associated with acute septicemia in pigs and cattle in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. wvdl.wisc.edu [wvdl.wisc.edu]

- 21. Determination of antibiotic residues in bovine milk by HPLC-DAD and assessment of human health risks in Northwestern Himalayan region, India - PMC [pmc.ncbi.nlm.nih.gov]

Biomycin (Oxytetracycline): A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biomycin, the trade name for the broad-spectrum antibiotic oxytetracycline (B609801), is a member of the tetracycline (B611298) class of antimicrobial agents. First isolated from Streptomyces rimosus, oxytetracycline exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant laboratory workflows.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by reversibly binding to the bacterial 30S ribosomal subunit.[1][2] This binding physically obstructs the docking of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[1] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to an effective cessation of protein synthesis and the inhibition of bacterial growth and replication.[1] The selectivity of oxytetracycline for bacteria is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes.

Caption: Mechanism of Action of Oxytetracycline.

Antimicrobial Spectrum of Activity

This compound demonstrates activity against a diverse array of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for oxytetracycline against several key Gram-positive and Gram-negative pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Oxytetracycline Against Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.25 - >128 | 1 | 64 |

| Streptococcus pneumoniae | 0.06 - 64 | 0.5 | 16 |

| Enterococcus faecalis | 1 - >256 | 8 | 128 |

Table 2: In Vitro Activity of Oxytetracycline Against Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.5 - >256 | 4 | 128 |

| Pseudomonas aeruginosa | 8 - >512 | 64 | 256 |

| Haemophilus influenzae | 0.25 - 32 | 1 | 8 |

Note: MIC values can vary based on geographical location, clinical setting, and the specific strains tested. The data presented is a synthesis from multiple sources for illustrative purposes.

Experimental Protocols

The following are standardized methods for determining the antimicrobial susceptibility of bacteria to oxytetracycline, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Oxytetracycline stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of oxytetracycline in MHB directly in the 96-well plate to achieve a range of final concentrations.

-

Prepare Inoculum: From a pure culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Plate: Further dilute the standardized inoculum in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (turbidity) in the well.

Caption: Broth Microdilution Workflow.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Oxytetracycline-impregnated disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension to match a 0.5 McFarland standard.

-

Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.

-

Apply Disks: Aseptically place an oxytetracycline disk onto the inoculated agar surface.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI or EUCAST guidelines.[3]

Caption: Disk Diffusion (Kirby-Bauer) Workflow.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5]

Procedure:

-

Perform MIC Test: First, determine the MIC of oxytetracycline using the broth microdilution method as described above.

-

Subculture: From the wells showing no visible growth (the MIC well and more concentrated wells), transfer a standardized volume (e.g., 10-100 µL) to sterile, antibiotic-free agar plates.

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of oxytetracycline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]

Quality Control

For accurate and reproducible susceptibility testing, the use of reference strains with known oxytetracycline MIC values is essential. According to CLSI and EUCAST guidelines, the following ATCC® strains are recommended for quality control.[8][9]

Table 3: Quality Control Strains for Oxytetracycline Susceptibility Testing

| QC Strain | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922 | 0.5 - 2 |

| Staphylococcus aureus ATCC® 29213 | 0.12 - 1 |

| Enterococcus faecalis ATCC® 29212 | 8 - 32 |

| Streptococcus pneumoniae ATCC® 49619 | 0.06 - 0.5 |

| Pseudomonas aeruginosa ATCC® 27853 | 8 - 32 |

Conclusion

This compound (oxytetracycline) remains a significant broad-spectrum antibiotic with well-characterized in vitro activity against a wide range of bacterial pathogens. Its utility is underpinned by a clear mechanism of action and standardized methods for susceptibility testing. This guide provides foundational technical information for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent. Continuous surveillance of antimicrobial susceptibility patterns is crucial to ensure its ongoing efficacy in clinical and veterinary settings.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. MIC EUCAST [mic.eucast.org]

- 3. researchgate.net [researchgate.net]

- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Determining MIC and MBC. [bio-protocol.org]

- 6. microchemlab.com [microchemlab.com]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. szu.gov.cz [szu.gov.cz]

Initial Efficacy of Oxytetracycline (Biomycin) in Veterinary Pathogens: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial efficacy studies of oxytetracycline (B609801), a broad-spectrum antibiotic marketed for veterinary use under various trade names, including Biomycin® 200. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antibacterial effectiveness of oxytetracycline against key pathogens in cattle and swine. The following sections will detail the quantitative efficacy data from pivotal studies, outline the experimental protocols employed in these evaluations, and visualize the fundamental mechanism of action and experimental workflows.

Mechanism of Action

Oxytetracycline is a member of the tetracycline (B611298) class of antibiotics and exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of amino acids to the growing peptide chain and thus halting protein synthesis. This disruption of essential protein production ultimately inhibits bacterial growth and replication.

The Evolving Therapeutic Landscape of Oxytetracycline: A Technical Guide Beyond Bacteriostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (B609801), a member of the tetracycline (B611298) class of antibiotics, has long been a cornerstone in the management of bacterial infections. However, a growing body of evidence illuminates its therapeutic potential far beyond its antimicrobial properties. This technical guide delves into the non-antibiotic mechanisms of oxytetracycline, exploring its anti-inflammatory, neuroprotective, anti-cancer, and matrix metalloproteinase (MMP) inhibitory activities. We provide a comprehensive overview of the current understanding of its molecular interactions, summarize key quantitative data from preclinical studies, and present detailed experimental protocols to facilitate further research and development in this promising area. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.

Introduction: Reimagining a Classic Antibiotic

First isolated from Streptomyces rimosus in the 1950s, oxytetracycline's primary mechanism of action as an antibiotic is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] While its efficacy against a broad spectrum of bacteria is well-established, recent investigations have unveiled a portfolio of non-antibiotic activities that position oxytetracycline as a candidate for repositioning in various therapeutic areas.[2] These pleiotropic effects, including the modulation of inflammatory cascades, protection against neuronal damage, and inhibition of tumor growth and metastasis, are of significant interest to the drug development community. This guide aims to consolidate the current knowledge and provide a technical framework for the continued exploration of oxytetracycline's therapeutic potential.

Anti-Inflammatory Properties

Oxytetracycline has demonstrated significant anti-inflammatory effects, primarily through the suppression of key pro-inflammatory signaling pathways and the downregulation of inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism underlying oxytetracycline's anti-inflammatory activity is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3] Oxytetracycline has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes.

Quantitative Data: Cytokine and Mucin Expression

The inhibitory effect of oxytetracycline on NF-κB activation translates to a quantifiable reduction in the expression of downstream inflammatory targets. Studies utilizing the human airway epithelial cell line NCI-H292 have provided key data in this area.

| Target Gene/Protein | Cell Line | Inducer | Oxytetracycline Concentration | Observed Effect | Reference |

| MUC5AC mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Inhibition | [5] |

| MUC5AC Protein | NCI-H292 | TNF-α | 10 µg/mL | Significant Inhibition | [5] |

| IL-8 mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Downregulation | [5] |

| IL-1β mRNA | NCI-H292 | TNF-α | 10 µg/mL | Significant Downregulation | [5] |

| IL-1β Protein | NCI-H292 | TNF-α | 10 µg/mL | Significant Decrease | [5] |

Experimental Protocols

-

Cell Line: Human airway epithelial cells (NCI-H292).

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Cells are grown to confluence and then serum-starved for 24 hours.

-

Pre-treat cells with varying concentrations of oxytetracycline (e.g., 1-50 µg/mL) for 1 hour.

-

Stimulate with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for the desired time point (e.g., 8 hours for mRNA analysis, 24 hours for protein analysis).

-

-

RNA Extraction: Following treatment, total RNA is extracted from NCI-H292 cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for MUC5AC, IL-8, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Sample Preparation: Collect cell culture supernatants after treatment.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for MUC5AC or IL-1β overnight at 4°C.

-

Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 450 nm and calculate the protein concentration based on the standard curve.

Signaling Pathway Diagram

Caption: Oxytetracycline's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Effects

Oxytetracycline has emerged as a promising neuroprotective agent, demonstrating the ability to shield neurons from various insults, including oxidative stress-induced cell death.

Mechanism of Action: Attenuation of Oxidative Damage

Studies have shown that oxytetracycline can protect dopaminergic neurons from iron-driven oxidative damage, a process implicated in the pathophysiology of Parkinson's disease.[5][6] The protective mechanism appears to involve the prevention of intracellular reactive oxygen species (ROS) accumulation and the stabilization of the mitochondrial membrane potential.[5][6]

Quantitative Data: Neuroprotection of Dopaminergic Neurons

| Parameter | Cell Type | Insult | Oxytetracycline EC₅₀ | Observed Effect | Reference |